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molecular formula C18H26O2Si B8549182 4-Hydroxy-1-phenyl-6-trimethylsilanylmethyl-octa-6.7-diene-1-one CAS No. 832743-73-4

4-Hydroxy-1-phenyl-6-trimethylsilanylmethyl-octa-6.7-diene-1-one

Cat. No. B8549182
M. Wt: 302.5 g/mol
InChI Key: KICJCZXCFQLNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07094913B2

Procedure details

1.50 mL of diethyl ether was added to 4-hydroxy-1-phenyl-6-trimethylsilanylmethyl-octa-6.7-diene-1-one (110 mg, 0.36 mmol) under nitrogen atmosphere. While stirring at −78° C., TMSOTf (64.7 μL, 0.36 mmol) was added. While stirring the reaction mixture, the reaction temperature was slowly increased to room temperature for 3 hours. The reaction mixture was stirred at room temperature for 30 minutes. After the reaction was completed, H2O was added. After stirring for about 5 minutes, the reaction mixture was diluted with EtOAc and washed with water and saturated brine. The organic layer was separated from the reaction mixture and dried with anhydrous MgSO4. The solvent was removed under reduced pressure and the remaining material was purified with column chromatography (EtOAc/n-hexane=1/5) to obtain 74 mg of the product (96%).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
64.7 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
C(OCC)C.O[CH:7]([CH2:18][C:19]([CH2:22][Si](C)(C)C)=[C:20]=[CH2:21])[CH2:8][CH2:9][C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11].[Si](OS(C(F)(F)F)(=O)=O)(C)(C)C.O>CCOC(C)=O>[CH2:21]=[C:20]1[C:19](=[CH2:22])[CH2:18][CH:7]2[O:11][C:10]1([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH2:9][CH2:8]2

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
110 mg
Type
reactant
Smiles
OC(CCC(=O)C1=CC=CC=C1)CC(=C=C)C[Si](C)(C)C
Step Two
Name
Quantity
64.7 μL
Type
reactant
Smiles
[Si](C)(C)(C)OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
While stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
While stirring the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was slowly increased to room temperature for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring for about 5 minutes
Duration
5 min
WASH
Type
WASH
Details
washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the reaction mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the remaining material was purified with column chromatography (EtOAc/n-hexane=1/5)

Outcomes

Product
Name
Type
product
Smiles
C=C1C2(CCC(CC1=C)O2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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